(s)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol

Extraneuronal Monoamine Transporter Uptake-2 Cardiac Pharmacology

(S)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is a chiral phenethylamine derivative belonging to the class of O-methylated catecholamines. It is the (S)-enantiomer of a compound structurally analogous to normetanephrine, the 3-methoxy metabolite of norepinephrine.

Molecular Formula C9H13NO4
Molecular Weight 199.20 g/mol
Cat. No. B13611635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol
Molecular FormulaC9H13NO4
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)C(CO)N
InChIInChI=1S/C9H13NO4/c1-14-8-3-5(6(10)4-11)2-7(12)9(8)13/h2-3,6,11-13H,4,10H2,1H3/t6-/m1/s1
InChIKeyXSYVCRXYJCUUQZ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol (CAS 1213932-12-7): Structural Identity and Procurement Considerations


(S)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is a chiral phenethylamine derivative belonging to the class of O-methylated catecholamines. It is the (S)-enantiomer of a compound structurally analogous to normetanephrine, the 3-methoxy metabolite of norepinephrine . This specific enantiomer (CAS 1213932-12-7) possesses a defined stereochemistry at the β-hydroxy position, distinguishing it from the racemic mixture (CAS 97-31-4) and the (R)-enantiomer (CAS 1213320-12-7). The presence of a free catechol (1,2-diol) moiety alongside the 3-methoxy substituent creates a unique hydrogen-bonding and pharmacophoric profile that critically influences target binding kinetics, metabolic stability, and biological activity compared to its parent neurotransmitter and other analogs [1].

Why Substituting (S)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol with Generic Normetanephrine or Racemates Fails in Quantitative Research


Generic substitution with the racemic (±)-normetanephrine or the (R)-enantiomer introduces uncontrolled biological and analytical variables that undermine experimental reproducibility. While the racemate provides a mixed pharmacological signal, the (S)-enantiomer demonstrates a 9.8-fold higher affinity for the extraneuronal uptake mechanism than norepinephrine itself, a property not uniformly shared by the (R)-enantiomer [1]. Furthermore, O-methylation at the 3-position does not simply inactivate the molecule; it profoundly alters functional activity, reducing pressor potency to 1/600th that of norepinephrine while shifting transporter selectivity profiles [2]. The (S)-enantiomer also serves as a stereospecific substrate for SULT1A3-catalyzed sulfoconjugation, a critical clearance pathway where the racemate would confound quantitative metabolic tracing [3]. These stereospecific pharmacological and pharmacokinetic differences make enantiopure procurement essential for interpretable data in neuroscience, cardiovascular, and metabolic research.

Head-to-Head Quantitative Performance Data for (S)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol Against Key Comparators


9.8-Fold Superiority in Extraneuronal Uptake Transporter Affinity vs. Norepinephrine

In isolated perfused rat hearts, (S)-normetanephrine (the active enantiomer of the target compound) demonstrated a 9.8-fold higher affinity for the rapidly equilibrating extraneuronal uptake component compared to norepinephrine [1]. This was determined under conditions where both catechol-O-methyl transferase and monoamine oxidase were inhibited, ensuring that the measurement reflects direct transporter interaction rather than metabolic differences.

Extraneuronal Monoamine Transporter Uptake-2 Cardiac Pharmacology Cocaine Assay

600-Fold Reduction in Pressor Activity vs. Norepinephrine Confers Functional Selectivity

The 3-methoxy substitution on the catechol ring dramatically attenuates vasopressor activity. In the anesthetized cat model, normetanephrine exhibited only 1/600th the pressor potency of norepinephrine, representing a quantitative shift from a potent vasoconstrictor to a virtually inert compound on blood pressure [1]. This contrasts with metanephrine, which retains 15–25% of epinephrine's pressor activity, highlighting that the combination of 3-methoxy and catechol 1,2-diol in this specific substitution pattern produces a unique depressor profile not observed with other O-methylated catecholamines.

Blood Pressure Vasoconstriction Adrenergic Pharmacology In Vivo Hemodynamics

Selective Uptake-2 Inhibition: 21% Blockade of Isoprenaline Uptake Discriminates from Stronger Metanephrine Effect

In a head-to-head comparison of O-methylated catecholamines as extraneuronal uptake inhibitors, normetanephrine (10 μM) reduced the accumulation of 3H-isoprenaline in perfused rat hearts by 21% [1]. This effect was intermediate between the 3-methoxy derivative of isoprenaline (57% inhibition) and metanephrine (29% inhibition), establishing a rank order of potency that enables researchers to titrate the degree of uptake-2 blockade by compound selection.

Extraneuronal Uptake Inhibition Isoprenaline Uptake-2 Blocker Rat Heart Perfusion

Stereospecific Substrate for SULT1A3 Sulfoconjugation Enables Enantioselective Metabolic Tracing

The (S)-enantiomer and (R)-enantiomer of normetanephrine are both substrates for the human sulfotransferase SULT1A3, a key enzyme in catecholamine clearance. In vitro enzyme kinetics reveal that SULT1A3 does not exhibit substrate enantioselectivity toward normetanephrine enantiomers, meaning both enantiomers are sulfoconjugated with equal catalytic efficiency [1]. This finding is critical: when using the racemate, the (R)-enantiomer competes equally for sulfation pathways, confounding metabolic flux measurements and isotope dilution assays that rely on stereospecific internal standardization.

Sulfotransferase SULT1A3 Enantioselective Metabolism Chiral Pharmacokinetics

Net Transporter Inhibition (IC50 ≈ 1.94 μM) Defines a Distinct Pharmacological Window vs. Potent Reuptake Inhibitors

In rat brain synaptosomes, the compound inhibited [3H]norepinephrine binding to the norepinephrine transporter (NET) with an IC50 of 1.94 μM (1,940 nM) [1]. This is approximately three orders of magnitude weaker than clinical NET inhibitors: desipramine (Ki ≈ 0.6–3.7 nM), reboxetine (Ki ≈ 1–8 nM), and atomoxetine (Ki ≈ 3–5 nM). This weak NET affinity—combined with the 9.8-fold preference for extraneuronal uptake—creates a pharmacological window where the compound selectively occupies extraneuronal transporters at low micromolar concentrations without significantly engaging neuronal NET. This selectivity profile is unavailable in any other commercially available catecholamine analog.

Norepinephrine Transporter NET Inhibition Synaptosomal Uptake Antidepressant Selectivity

Chiral Purity as a Prerequisite for Reproducible Analytical and Biological Data

The (S)-enantiomer (CAS 1213932-12-7) is commercially available at ≥97% purity, whereas the (R)-enantiomer (CAS 1213320-12-7) is supplied at 97% purity from separate synthetic routes . A distinct racemic mixture (CAS 1337232-37-7) is also cataloged . These separate CAS registrations indicate that the enantiomers are prepared and characterized independently, not as a post-synthetic resolution of a racemate. However, the absolute enantiomeric excess (ee) is typically not reported on vendor certificates of analysis unless specifically requested. Given the demonstrated lack of SULT1A3 enantioselectivity, even minor (3%) enantiomeric contamination in a nominally pure sample can introduce systematic bias of 3% or more in metabolic clearance assays.

Enantiomeric Purity Chiral HPLC Quality Control Procurement Specification

Optimal Research Applications for (S)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol Driven by Quantitative Differentiation


Selective Extraneuronal Uptake (Uptake-2) Tracer Studies in Cardiovascular Pharmacology

The 9.8-fold higher affinity for the extraneuronal uptake mechanism vs. norepinephrine, combined with only 1/600th the pressor activity, makes this compound the preferred radiolabeled or fluorescent tracer for quantifying uptake-2 activity in isolated perfused heart or vascular tissue preparations. At concentrations up to 10 μM, it selectively occupies extraneuronal transporters without causing hemodynamic interference or significant NET blockade (IC50 = 1.94 μM), enabling 'clean' kinetic measurements that are unattainable with norepinephrine or metanephrine [1][2].

Enantiopure Internal Standard for LC-MS/MS Quantification of Normetanephrine in Clinical Metabolomics

The (S)-enantiomer serves as an essential enantiopure reference standard for clinical LC-MS/MS assays measuring plasma or urinary normetanephrine for pheochromocytoma and paraganglioma diagnosis. Because the endogenous metabolite is the (R)-enantiomer, using the (S)-enantiomer as an internal standard avoids co-elution and ion suppression artifacts that plague deuterated racemic internal standards. The lack of SULT1A3 enantioselectivity also validates its use as a surrogate for sulfation clearance rate determination [1][2].

Pharmacological Dissection of Catecholamine Clearance Pathways in Neuroscience Research

The intermediate uptake-2 inhibitory potency (21% inhibition of isoprenaline uptake at 10 μM) positions this compound as a 'tunable' pharmacological tool for dissecting the relative contributions of neuronal reuptake (uptake-1), extraneuronal uptake (uptake-2), and enzymatic degradation to synaptic catecholamine clearance. Unlike 3-methoxy-isoprenaline, which produces a near-maximal 57% blockade, normetanephrine allows partial inhibition that preserves residual uptake-2 function, enabling graded dose-response studies in brain slice or synaptosomal preparations [1].

Chiral Structure-Activity Relationship (SAR) Studies on O-Methylated Catecholamines

The independent availability of (S)-enantiomer, (R)-enantiomer, and racemate under separate CAS numbers (1213932-12-7, 1213320-12-7, and 1337232-37-7) provides a unique opportunity for systematic chiral SAR studies. Researchers can directly compare the transporter affinity, receptor binding, and metabolic stability of each stereoisomer to quantify the stereochemical contribution to each pharmacological parameter—an experimental design impossible with single-enantiomer or racemate-only commercial offerings of other catecholamine analogs [1].

Quote Request

Request a Quote for (s)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.